2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde
Overview
Description
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₁N₃O₃ It is characterized by the presence of a nitro-substituted pyrazole ring attached to a cyclohexene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Aldehyde Introduction: The cyclohexene ring is functionalized with an aldehyde group through a formylation reaction, often using reagents such as Vilsmeier-Haack or Reimer-Tiemann.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and formylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carboxylic acid
Reduction: 2-(4-Amino-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitro and aldehyde functional groups.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone
- 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carboxylic acid
- 2-(4-Amino-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde
Uniqueness
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is unique due to the combination of a nitro-substituted pyrazole ring and a cyclohexene ring with an aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)cyclohexene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-7-8-3-1-2-4-10(8)12-6-9(5-11-12)13(15)16/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHKGGPFBSCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)N2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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